molecular formula C13H17NO2 B14001271 n-(2,2-Dimethyl-3-oxopropyl)-n-methylbenzamide CAS No. 15451-21-5

n-(2,2-Dimethyl-3-oxopropyl)-n-methylbenzamide

Cat. No.: B14001271
CAS No.: 15451-21-5
M. Wt: 219.28 g/mol
InChI Key: YAKWALCQEUSXFG-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyl-3-oxopropyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a 2,2-dimethyl-3-oxopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethyl-3-oxopropyl)-N-methylbenzamide typically involves the reaction of benzoyl chloride with N-methyl-2,2-dimethyl-3-oxopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethyl-3-oxopropyl)-N-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

N-(2,2-Dimethyl-3-oxopropyl)-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-3-oxopropyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethyl-3-oxopropyl)-N-methylacetamide
  • N-(2,2-Dimethyl-3-oxopropyl)-N-methylpropionamide

Uniqueness

N-(2,2-Dimethyl-3-oxopropyl)-N-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

15451-21-5

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(2,2-dimethyl-3-oxopropyl)-N-methylbenzamide

InChI

InChI=1S/C13H17NO2/c1-13(2,10-15)9-14(3)12(16)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

YAKWALCQEUSXFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C(=O)C1=CC=CC=C1)C=O

Origin of Product

United States

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